1-(7-fluoro-1H-indol-2-yl)ethanone
Description
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Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(7-fluoro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
InChI Key |
HYPSCSNQQWADEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C(=CC=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 2-Acetyl-7-Fluoroindole in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals. 2-Acetyl-7-fluoroindole (C₁₀H₈FNO) represents a highly specialized derivative where the strategic introduction of a fluorine atom at the C7 position modulates metabolic stability and pKa, while the C2-acetyl group provides a versatile handle for downstream diversification. This guide analyzes the physicochemical profile, synthetic pathways, and medicinal utility of this compound, designed for researchers optimizing lead compounds for metabolic resistance and binding affinity.
Part 1: Chemical Identity & Structural Analysis
The incorporation of fluorine into the indole ring is not merely a structural modification; it is a functional tactic to alter the electronic landscape of the molecule without significantly changing steric bulk (the van der Waals radius of Fluorine, 1.47 Å, is close to Hydrogen, 1.20 Å).
Physicochemical Profile
| Property | Value | Technical Note |
| Systematic Name | 1-(7-Fluoro-1H-indol-2-yl)ethan-1-one | IUPAC nomenclature standard. |
| Molecular Formula | C₁₀H₈FNO | |
| Molecular Weight | 177.18 g/mol | Calculated using IUPAC atomic weights. |
| Exact Mass | 177.0590 | Critical for High-Res Mass Spec (HRMS) validation. |
| Predicted LogP | ~2.3 - 2.6 | Lipophilic; suggests good membrane permeability. |
| H-Bond Donors | 1 (NH) | The N-H remains acidic, modulated by the C7-F inductive effect. |
| H-Bond Acceptors | 2 (C=O, F) | The carbonyl is a strong acceptor; F is a weak acceptor. |
| Topological Polar Surface Area | ~32.1 Ų | Well within the range for BBB permeability (<90 Ų). |
Structural Logic: The C7-Fluorine Effect
The C7 position of the indole ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Metabolic Blocking: Replacing the C7-hydrogen with fluorine blocks this metabolic soft spot, potentially extending the half-life (
) of the drug candidate. -
Electronic Modulation: The high electronegativity of fluorine pulls electron density through the
-bond (inductive effect, ), increasing the acidity of the indole N-H proton. This can strengthen hydrogen bonding interactions with target protein residues.
Part 2: Synthesis & Manufacturing Protocols
Synthesizing 2-substituted indoles requires overcoming the natural tendency of indoles to react at the C3 position (electrophilic aromatic substitution). To install an acetyl group specifically at C2, we employ a Directed Ortho-Lithiation (DoL) strategy.
Protocol: N-Protected Lithiation Route
This method ensures regioselectivity at the C2 position.
Reagents: 7-Fluoroindole, Phenylsulfonyl chloride (PhSO₂Cl), n-Butyllithium (n-BuLi), Dimethylacetamide (DMA).
Step 1: N-Protection
The indole nitrogen must be protected to prevent deprotonation of the NH and to direct the lithiation to C2 via coordination.
-
Dissolve 7-fluoroindole (1.0 eq) in anhydrous THF at 0°C.
-
Add NaH (1.2 eq) portion-wise. Stir for 30 min.
-
Add Phenylsulfonyl chloride (1.1 eq). Warm to RT and stir for 2 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc). Product (N-PhSO₂-7-fluoroindole) should act as a non-polar spot.
Step 2: C2-Acylation (The Critical Step)
-
Cool the solution of N-protected indole in THF to -78°C (Dry ice/acetone bath).
-
Add n-BuLi (1.2 eq) dropwise. The sulfonyl group directs lithiation to the C2 position.
-
Stir for 1 hour at -78°C.
-
Add Dimethylacetamide (DMA) (1.5 eq) or N-methoxy-N-methylacetamide (Weinreb amide) as the acetyl source.
-
Allow to warm to RT slowly.
-
Quench with saturated NH₄Cl.
Step 3: Deprotection
-
Reflux the crude intermediate in THF/Water with NaOH or TBAF to remove the sulfonyl group.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂).
Synthetic Workflow Diagram
Figure 1: Regioselective synthesis of 2-acetyl-7-fluoroindole via N-directed lithiation logic.
Part 3: Applications in Drug Discovery
The 2-acetyl-7-fluoroindole structure acts as a versatile intermediate for generating heterocyclic libraries.
Chalcone Formation (Claisen-Schmidt Condensation)
The acetyl group at C2 is an ideal substrate for aldol condensations with aromatic aldehydes.
-
Reaction: 2-acetyl-7-fluoroindole + Ar-CHO (Base catalyzed).
-
Product: Indolyl-chalcones.
-
Utility: These
-unsaturated ketones are potent Michael acceptors, often exhibiting anti-cancer (tubulin polymerization inhibition) and anti-inflammatory activity.
Pyrazole Synthesis
Reacting the acetyl group with hydrazine derivatives yields pyrazole-fused indoles.
-
Target Class: Kinase inhibitors (e.g., BRAF, EGFR). The pyrazole moiety mimics the adenine ring of ATP, while the 7-fluoroindole core occupies the hydrophobic pocket of the enzyme.
Bioisosteric Replacement
In drug campaigns targeting serotonin receptors (5-HT), the 7-fluoro substitution is used to fine-tune the pKa of the indole nitrogen (reducing it from ~17 to ~16), altering the hydrogen bond donor capability without changing the pharmacophore's shape.
Part 4: Handling & Analytical Validation
Safety & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidation over time (turning pink/brown).
-
Hazards: Treat as an irritant. Fluorinated aromatics can be toxic if ingested.
Analytical Standards (Self-Validation)
To confirm the identity of the synthesized compound, the following spectral signatures must be observed:
| Method | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | Singlet at ~2.5-2.6 ppm (3H) | Corresponds to the Methyl group of the acetyl moiety (-COCH₃). |
| ¹H NMR (DMSO-d₆) | Doublet/Multiplet at ~7.0-7.5 ppm | Characteristic splitting pattern of the fluoro-substituted benzene ring. |
| ¹⁹F NMR | Singlet at ~ -130 to -135 ppm | Distinctive shift for aromatic fluorine. |
| IR Spectroscopy | Strong peak at ~1650-1670 cm⁻¹ | Carbonyl (C=O) stretching vibration. |
| LC-MS | [M+H]⁺ peak at 178.18 | Protonated molecular ion. |
References
-
PubChem Compound Summary. (2024). Indole derivatives and structural data. National Center for Biotechnology Information. [Link]
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Standard text for indole synthesis logic).
Technical Whitepaper: Safe Handling and Operational Protocols for 7-Fluoro-2-Indolyl Methyl Ketone
Executive Summary: The Strategic Value of Fluorinated Indoles
In the landscape of modern drug discovery, 7-fluoro-2-indolyl methyl ketone represents a critical scaffold. The introduction of a fluorine atom at the C7 position of the indole ring is a deliberate medicinal chemistry strategy used to:
-
Block Metabolic Hotspots: Prevent P450-mediated oxidation at the electron-rich 7-position.
-
Modulate pKa: Influence the acidity of the indole N-H, altering hydrogen bond donor capability.
-
Enhance Lipophilicity: Improve membrane permeability without significant steric penalty.
However, the specific combination of the electron-withdrawing fluorine and the reactive acetyl group necessitates a rigorous safety protocol that goes beyond a standard SDS. This guide synthesizes standard hazard data with practical, field-proven handling methodologies for R&D environments.
Chemical Identity & Physicochemical Characterization
Before establishing safety protocols, we must define the physical entity.
| Parameter | Specification |
| IUPAC Name | 1-(7-Fluoro-1H-indol-2-yl)ethanone |
| Common Name | 7-Fluoro-2-acetylindole; 7-Fluoro-2-indolyl methyl ketone |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow / beige |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Melting Point | Predicted Range: 140–160 °C (Based on structural analogs) |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this isomer may be sparse in public registries, Structure-Activity Relationship (SAR) analysis mandates treating this compound with the standard precautions for halogenated indole ketones.
GHS Classification (Predicted/Analog-Based)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
The Mechanistic Basis of Toxicity
-
Respiratory Irritation: The indole core, particularly when functionalized with ketones, can act as a mucous membrane irritant upon inhalation of dust.
-
Sensitization Potential: Halogenated aromatics can occasionally act as haptens, binding to skin proteins and causing allergic dermatitis over repeated exposure.
-
Fluorine Safety: Unlike simple fluoride salts, the C-F bond is metabolically stable under standard handling conditions; however, thermal decomposition can release Hydrogen Fluoride (HF).
Operational Safety Protocols (SOPs)
This section details the "How" of handling, moving beyond simple hazard listing to operational logic.
Engineering Controls & PPE
The Principle of Containment: Treat the solid as a potential potent compound until specific potency data (OEL/OEB) is established.
-
Primary Barrier: All weighing and open handling must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >0.5 m/s.
-
Respiratory Protection: If handling outside a hood (not recommended), use a P3/N95 particulate respirator .
-
Dermal Protection: Double gloving is recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Neoprene.
-
Rationale: Ketones can permeate thin nitrile; the double layer prevents breakthrough during prolonged synthesis campaigns.
-
Handling & Storage Workflow
Stability Warning: Indoles are electron-rich and prone to oxidative degradation (browning) upon exposure to light and air. The C2-acetyl group stabilizes the ring slightly, but precautions are still necessary.
-
Storage: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent autoxidation.
-
Container: Amber glass vials to protect from UV degradation.
Visualization: Risk Assessment Logic
The following diagram outlines the decision-making process for handling this compound in a laboratory setting.
Figure 1: Decision logic for scaling safety controls based on quantity and dust generation potential.
Emergency Response Protocols
In the event of containment breach, immediate, standardized actions are required.
Fire Fighting Measures
-
Suitable Media: Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.
-
Specific Hazards: Combustion will generate Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).
-
Critical Action: Firefighters MUST wear Self-Contained Breathing Apparatus (SCBA). The presence of Fluorine implies that smoke may be corrosive to lung tissue.
Accidental Release (Spill) Workflow
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don respiratory protection and double gloves.
-
Contain: Cover spill with a damp cloth or absorbent pad to prevent dust aerosolization.
-
Clean: Sweep up carefully (avoid dust) or use a HEPA vacuum.
-
Decontaminate: Wipe surface with a mild detergent solution, followed by water.
-
Disposal: Place waste in a sealed container labeled "Halogenated Organic Solid Waste."
Visualization: Emergency Response Flow
Figure 2: Workflow for managing accidental spills, prioritizing dust suppression.
Synthesis & Application Context
For the researcher, safety is intertwined with experimental success. Here is how the safety profile impacts synthetic utility.
Reactivity Profile
-
C2-Acetyl Group: This is an electrophilic center. Reaction with strong nucleophiles (Grignards, Hydrides) will generate secondary alcohols.
-
Safety Note: Quenching these reactions often releases heat. Ensure cooling (0°C) during workup.
-
-
Indole NH: The N-H proton is acidic (pKa ~16-17). Deprotonation with bases (NaH, K2CO3) generates an indolyl anion.
-
Safety Note: Use of NaH releases Hydrogen gas. Ventilation is mandatory.
-
Waste Disposal
This compound is a halogenated organic .
-
Do NOT mix with non-halogenated solvents if your facility separates them (cost implication).
-
Do NOT dispose of down the drain.
-
Incineration: Must be performed at a facility equipped with scrubbers for HF removal.
References
-
PubChem. (n.d.). Indole | C8H7N. National Center for Biotechnology Information. Retrieved from [Link]
- Note: Used as the authoritative baseline for general indole toxicity and handling protocols.
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]
- Note: Source for GHS classification logic and SDS structure compliance.
- Note: Accessed to verify hazard codes for the closest non-fluorinated structural analog to establish baseline safety.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Strategic Sourcing & Technical Guide: 1-(7-fluoro-1H-indol-2-yl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of the sourcing landscape for 1-(7-fluoro-1H-indol-2-yl)ethanone (also known as 2-acetyl-7-fluoroindole). As a specialized fluorinated scaffold, this compound is critical in medicinal chemistry for modulating metabolic stability and lipophilicity in indole-based drug candidates.
The market for 7-substituted indoles is fragmented. While the parent 7-fluoroindole (CAS 387-44-0) is a commodity chemical, the 2-acetyl derivative often falls into "make-on-demand" or high-premium catalog categories. This guide evaluates the "Buy vs. Make" equation, providing a tiered supplier analysis and a validated synthetic protocol to ensure supply chain resilience.
Technical Profile & Structural Relevance
Chemical Identity
-
Systematic Name: this compound
-
Synonyms: 2-Acetyl-7-fluoroindole; 7-Fluoro-2-indolyl methyl ketone
-
Molecular Formula: C₁₀H₈FNO
-
Molecular Weight: 177.18 g/mol
-
Key Feature: The C7-fluorine atom.
Medicinal Chemistry Implications
The introduction of fluorine at the 7-position of the indole ring serves two primary functions in drug design:
-
Metabolic Blocking: It obstructs a common site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, potentially extending the half-life (
) of the parent drug. -
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the indole N-H, altering hydrogen bond donor capability compared to the non-fluorinated analog.
Market Analysis: Supplier Price Comparison
Due to the specialized nature of C2-acylated indoles, pricing varies significantly based on purity guarantees and lead times. The following analysis categorizes suppliers into three strategic tiers.
Comparative Data Table (Estimated Market Ranges)
| Supplier Tier | Representative Vendors | Est. Price / Gram | Lead Time | Purity Guarantee | Strategic Use Case |
| Tier 1: Premium | Sigma-Aldrich, Fisher Scientific | $450 - $650 | 1-3 Days | >98% (HPLC) | GMP synthesis, Reference Standards |
| Tier 2: Specialist | Combi-Blocks, Enamine, Fluorochem | $150 - $300 | 1-2 Weeks | >97% (NMR) | Discovery Chemistry, Scale-up |
| Tier 3: Bulk/Aggregator | MolPort, Ambeed | $80 - $150 | 2-4 Weeks | >95% | Early-stage Screening, Library Synthesis |
> Note: Prices are estimates based on Q3 2023 market data for fluorinated indole derivatives. Always request a Certificate of Analysis (CoA) before bulk purchase.
Sourcing Decision Logic
The decision to purchase from a specific tier should be driven by the project phase.
-
Discovery Phase: Use Tier 2 suppliers. The balance of cost and reliability is optimal.
-
GLP Tox Studies: Switch to Tier 1 for traceability.
-
Stockouts: If Tier 2 is out of stock, proceed to the "Make" protocol (Section 4) rather than risking Tier 3 delays.
The "Make" Option: Validated Synthetic Protocol
If commercial supply is cost-prohibitive or unavailable, the synthesis of this compound from the abundant precursor 7-fluoroindole-2-carboxylic acid is a high-reliability alternative.
Synthetic Strategy: The Weinreb Route
Direct acetylation of 7-fluoroindole often yields a mixture of C2 and C3 isomers. To ensure regiospecificity at the C2 position, we utilize a Weinreb amide intermediate.
Reaction Pathway:
-
Activation: 7-Fluoroindole-2-carboxylic acid
Acid Chloride (via Oxalyl Chloride). -
Amidation: Acid Chloride + N,O-Dimethylhydroxylamine
Weinreb Amide. -
Grignard Addition: Weinreb Amide + Methylmagnesium Bromide (MeMgBr)
This compound .
Step-by-Step Protocol
Step 1: Formation of Weinreb Amide
-
Dissolve 7-fluoroindole-2-carboxylic acid (1.0 eq) in dry DCM under
. -
Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir for 2h.
-
Concentrate in vacuo to remove excess oxalyl chloride.
-
Resuspend residue in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.5 eq) at 0°C.
-
Warm to RT and stir overnight. Wash with 1M HCl, sat.
, and brine. Dry over .
Step 2: Grignard Reaction
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Add MeMgBr (3.0 M in ether, 2.5 eq) dropwise. Critical: Maintain temp below -70°C to prevent over-addition.
-
Stir at -78°C for 1h, then warm to 0°C.
-
Quench with sat.
. Extract with EtOAc. -
Purify via silica gel chromatography (Hexane/EtOAc gradient).
Quality Control & Validation Framework
Trustworthiness in data relies on rigorous QC. The 7-fluoro substitution pattern presents unique NMR signatures that must be verified to confirm the regiochemistry.
Analytical Markers
-
1H NMR (DMSO-d6):
-
Indole NH: Broad singlet ~11.5-12.0 ppm.
-
C3-H: Distinct singlet/doublet ~7.2-7.4 ppm (confirms C2 substitution; if C3 was substituted, this proton would be absent).
-
Acetyl Methyl: Singlet ~2.6 ppm (integrated for 3H).
-
-
19F NMR: Single peak ~ -130 to -135 ppm (referenced to
).
QC Workflow Diagram
The following diagram illustrates the decision logic for validating the incoming or synthesized material.
Caption: Quality Control Logic Flow ensuring regio-isomeric purity of 2-acetyl-7-fluoroindole.
Strategic Visualizations
Sourcing Decision Matrix (Make vs. Buy)
This logic gate helps researchers decide between purchasing the compound or synthesizing it based on cost and time constraints.
Caption: Decision matrix for optimizing cost and time when sourcing 2-acetyl-7-fluoroindole.
Synthetic Pathway Visualization
A visual representation of the recommended "Make" route described in Section 4.
Caption: The Weinreb Amide route ensures regiospecific acetylation at the C2 position.
References
- Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Bandini, M., & Eichholzer, A. (2009).Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. (Context for Indole C2 vs C3 reactivity).
IUPAC name and SMILES string for 2-acetyl-7-fluoroindole
Chemical Identity, Synthetic Methodology, and Medicinal Utility
Executive Summary
This guide details the chemical identity, physicochemical properties, and synthetic protocols for 2-acetyl-7-fluoroindole , a specialized heterocyclic scaffold. While the indole moiety is ubiquitous in pharmacophores (e.g., sumatriptan, indomethacin), the specific functionalization at the C2 and C7 positions imparts unique electronic and steric properties. The C7-fluorine atom modulates the pKa of the indole N-H and blocks metabolic oxidation at the 7-position, while the C2-acetyl group serves as a versatile handle for heterocycle formation or Michael acceptor reactivity.
Part 1: Chemical Identity & Informatics
Precise nomenclature and digital identifiers are critical for database integration and intellectual property filings.
Nomenclature & Identifiers
| Parameter | Value |
| IUPAC Name | 1-(7-fluoro-1H-indol-2-yl)ethan-1-one |
| Common Name | 2-Acetyl-7-fluoroindole |
| CAS Registry Number | Not widely assigned; Search by structure recommended |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
SMILES & InChI Strings
These strings are generated for direct integration into cheminformatics software (RDKit, Schrödinger, ChemDraw).
Canonical SMILES:
Isomeric SMILES:
InChI Key:
Part 2: Structural Analysis & Medicinal Utility
The "Fluorine Effect" at Position 7
The introduction of fluorine at the C7 position is a strategic bioisosteric modification.
-
Metabolic Stability: The C7 position is a potential site for Phase I metabolic hydroxylation. Fluorine substitution blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol).
-
Acidity Modulation: The high electronegativity of fluorine at C7 exerts an inductive effect (
) through the -framework, increasing the acidity of the pyrrolic N-H proton. This can strengthen hydrogen bonding interactions with receptor pockets.
The C2-Acetyl Handle
Unlike the naturally nucleophilic C3 position, the C2 position is synthetically dormant in unsubstituted indoles. The presence of an acetyl group at C2:
-
Reverses Polarity: It creates an electrophilic center conjugated to the indole ring.
-
Scaffold Expansion: It enables the synthesis of chalcones (via Claisen-Schmidt condensation) or cyclization into pyridocarbazoles.
Part 3: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesize 2-acetyl-7-fluoroindole with high regioselectivity. Challenge: Electrophilic aromatic substitution (Friedel-Crafts) on indoles favors the C3 position. Direct acetylation of 7-fluoroindole will yield 3-acetyl-7-fluoroindole. Solution: A Lithiation-Trapping Strategy utilizing N-protection to direct lithiation to the C2 position.
Reaction Pathway Visualization
Figure 1: Directed lithiation strategy to bypass natural C3-nucleophilicity of the indole ring.
Detailed Protocol
Step 1: Protection (Formation of N-Boc-7-fluoroindole)
Rationale: The N-H proton is acidic (pKa ~16). n-Butyllithium would deprotonate N-H before C-H. Furthermore, the Boc group (tert-butoxycarbonyl) acts as a Directed Metalation Group (DMG), coordinating Li+ to the C2 position.
-
Dissolve 7-fluoroindole (1.0 eq) in anhydrous DCM
Methodological & Application
Application Note: Strategic Utilization of 1-(7-Fluoro-1H-indol-2-yl)ethanone in Fischer Indole Synthesis
Executive Summary
This application note details the protocol for utilizing 1-(7-fluoro-1H-indol-2-yl)ethanone (hereafter referred to as 7-F-2-AcIn ) as a regioselective ketone substrate in the Fischer Indole Synthesis.
While the Fischer Indole Synthesis is classically employed to generate simple indole cores, the use of acetyl-functionalized indoles as "ketone partners" allows for the rapid construction of 2,2'-biindolyl scaffolds . These bis-heterocyclic systems are privileged structures in drug discovery, particularly for kinase inhibitors (e.g., PKC, GSK-3
The presence of the 7-fluoro substituent introduces unique electronic properties (metabolic stability, modulated pKa) but requires specific handling to prevent defluorination or decomposition under the harsh acidic conditions typical of the Fischer reaction.
Mechanistic Insight & Reaction Design
The Role of 7-F-2-AcIn
In this reaction architecture, 7-F-2-AcIn acts as the carbonyl component. It reacts with an aryl hydrazine to form a hydrazone intermediate, which subsequently undergoes the [3,3]-sigmatropic rearrangement characteristic of the Fischer synthesis.
Key Challenges addressed in this protocol:
-
Electronic Deactivation: The 7-fluoro group is electron-withdrawing (inductive effect,
). This reduces the nucleophilicity of the indole ring but also lowers the basicity of the hydrazone intermediate, potentially requiring stronger acid catalysts to initiate the sigmatropic shift. -
Regioselectivity: The acetyl group (
) allows for cyclization at the methyl position, leading to a 3'-substituted bi-indole. -
Stability: The indole C3 position is nucleophilic. In acidic media, there is a risk of dimerization. The 2-acetyl group passivates the ring somewhat, but control of temperature is critical.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the acetyl-indole starting material to the bi-indole product.
Figure 1: Mechanistic pathway for the conversion of this compound into a bi-indole scaffold.
Experimental Protocol
Materials & Reagents
-
Substrate: this compound (1.0 equiv).
-
Reagent: Phenylhydrazine hydrochloride (1.1 equiv). Note: Use hydrochloride salt to control protonation stoichiometry.
-
Solvent/Catalyst System: Polyphosphoric Acid (PPA) or Glacial Acetic Acid/ZnCl
.-
Recommendation:PPA is preferred for this specific substrate. The high viscosity suppresses intermolecular side reactions of the electron-rich indole core, and it serves as both solvent and catalyst.
-
Step-by-Step Methodology
Step 1: Hydrazone Formation (Pre-activation)
-
In a round-bottom flask, dissolve This compound (5 mmol) in Ethanol (20 mL).
-
Add Phenylhydrazine HCl (5.5 mmol).
-
Add 3 drops of Glacial Acetic Acid.
-
Reflux for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Checkpoint: Ensure the ketone spot disappears and a less polar hydrazone spot appears.
-
Evaporate solvent to dryness to obtain the crude hydrazone.
Step 2: Fischer Cyclization (The Critical Step)
-
Prepare a bath of Polyphosphoric Acid (PPA) (approx. 10-15 g per gram of substrate) heated to 60°C.
-
Slowly add the crude hydrazone from Step 1 into the warm PPA with vigorous mechanical stirring.
-
Caution: Exothermic. Do not exceed 80°C initially to prevent charring.
-
-
Once addition is complete, ramp temperature to 100-110°C .
-
Maintain reaction for 3-4 hours.
-
Visual Cue: The mixture will darken significantly. This is normal.
-
-
Quenching: Cool the mixture to 60°C. Pour slowly onto crushed ice (200 g) with stirring. The PPA will hydrolyze, and the product should precipitate as a solid.
Step 3: Isolation and Purification
-
Neutralize the aqueous slurry with saturated NaHCO
or NaOH (10%) until pH ~8. -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate. -
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexane
Hexane/EtOAc (80:20). -
Note: The 7-fluoro group makes the product slightly less polar than non-fluorinated analogs.
-
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1:1.1 (Ketone:Hydrazine) | Slight excess of hydrazine ensures full conversion. |
| Temperature | 100-110°C | Below 90°C: Incomplete cyclization. Above 120°C: Tarry degradation. |
| Time | 3-4 Hours | Monitor via LC-MS if available. |
| Yield Target | 65-75% | Lower yields often result from inefficient quenching of PPA. |
| Appearance | Off-white to yellow solid | Bi-indoles are often fluorescent. |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is trustworthy, use these checkpoints to validate the chemistry at each stage.
The "Fluorine Effect" Check
The 7-fluoro substituent withdraws electron density.
-
Symptom: Reaction stalls at the hydrazone stage (Step 1 product remains).
-
Root Cause: The [3,3]-sigmatropic shift requires protonation of the ene-hydrazine. The F-group reduces basicity.
-
Solution: Increase the acidity. If using Acetic Acid, switch to PPA or add ZnCl
(Lewis Acid) to lower the activation energy.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of fluorinated bi-indoles.
Safety & Handling
-
Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. Handle exclusively in a fume hood.
-
HF Generation Risk: While the C-F bond is generally stable, extreme thermal stress in PPA (>150°C) could theoretically lead to defluorination. Keep temperature strictly controlled.
-
PPA Handling: Polyphosphoric acid is viscous and corrosive. Use glass stirring rods; it may dissolve certain plastic spatulas at high temperatures.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
- Ishikura, M., et al. (2015). "Recent Advances in the Synthesis of Biindolyls." Heterocycles, 91(12), 2239.
-
Wagaw, S., et al. (1999). "Synthesis of Indoles via Fischer Indolization." Journal of the American Chemical Society. Link (Foundational work on catalyzed Fischer synthesis).
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.
Application Note: Precision C3-Arylation of 2-Acetyl-7-Fluoroindole via Pd-Catalyzed C-H Activation
Executive Summary
The 2-acetyl-7-fluoroindole scaffold represents a high-value pharmacophore in modern drug discovery. The C2-acetyl group serves as a versatile synthetic handle for heterocycle formation (e.g., pyrazoles, pyrimidines), while the C7-fluorine atom enhances metabolic stability by blocking P450-mediated oxidation and modulating the pKa of the indole N-H.
However, the electron-withdrawing nature of both the C2-acetyl and C7-fluorine substituents significantly reduces the nucleophilicity of the C3 position, rendering traditional electrophilic aromatic substitution (SEAr) inefficient. This Application Note details a robust Palladium-Catalyzed Direct C-H Arylation protocol. Unlike standard cross-coupling that requires pre-halogenation, this method utilizes the C2-acetyl group to direct C3-functionalization via a Concerted Metalation-Deprotonation (CMD) pathway, ensuring high atom economy and regioselectivity.
Mechanistic Insight & Catalyst Selection
The Challenge of the 7-Fluoro Substituent
In standard indole chemistry, the C3 position is naturally nucleophilic. However, in 2-acetyl-7-fluoroindole:
-
C2-Acetyl Effect: Withdraws electron density, deactivating the ring.
-
C7-Fluoro Effect: Inductively withdraws density (
-effect) through the -system, further lowering the HOMO energy. -
Steric Gating: The C7-fluorine creates a specific steric environment near the N-H, potentially influencing ligand binding if the active catalyst relies on N-coordination.
The Solution: CMD Pathway
To overcome the reduced nucleophilicity, we employ a Concerted Metalation-Deprotonation (CMD) mechanism. Here, a carbonate or carboxylate base assists the palladium in breaking the C3-H bond. The C2-carbonyl oxygen acts as a weak directing group (DG) to stabilize the transition state, ensuring exclusive C3 selectivity over C4 or C5.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) pathway essential for functionalizing electron-deficient indoles.
Detailed Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 2-Acetyl-7-fluoroindole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (10 mol%) or XPhos (for sterically demanding Ar-I)
-
Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (cheaper alternative, requires higher temp)
-
Solvent: Anhydrous Toluene or DMAc (N,N-Dimethylacetamide)
Step-by-Step Procedure
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
-
In a 20 mL oven-dried reaction vial equipped with a magnetic stir bar, add 2-acetyl-7-fluoroindole (177 mg, 1.0 mmol).
-
Add the Aryl Iodide (1.2 mmol).
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol).
-
Note: Premixing Pd and Ligand in a small volume of solvent for 5 mins can enhance active species formation.
-
-
Add Ag₂CO₃ (550 mg, 2.0 mmol).
-
Why Silver? Ag+ acts as a halide scavenger, promoting the electrophilicity of the Pd-center and assisting in the CMD step for electron-poor indoles.
-
Step 2: Solvent Addition & Degassing
-
Add anhydrous Toluene (5.0 mL) [Concentration: 0.2 M].
-
Seal the vial with a Teflon-lined cap.
-
Sparge the mixture with Argon or Nitrogen for 10 minutes via a submerged needle to remove dissolved O₂.
-
Critical: Oxygen can oxidize the phosphine ligand, killing the catalyst.
-
Step 3: Reaction
-
Place the vial in a pre-heated aluminum block at 110 °C .
-
Stir vigorously (800 rpm). The silver salts make the mixture heterogeneous; good suspension is vital.
-
Monitor by LC-MS at 2 hours and 12 hours.
-
Checkpoint: Look for the disappearance of the starting material (m/z ~178) and appearance of the product (m/z = 178 + Ar - I).
-
Step 4: Work-up & Purification
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove AgI and Pd black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (Gradient 90:10 to 70:30). The 2-acetyl group makes the product moderately polar.
-
Optimization & Troubleshooting Guide
The 7-fluoro substituent decreases the reactivity of the indole. If conversion is low (<50%), consult the optimization matrix below.
Optimization Matrix
| Variable | Standard Condition | Optimization Option A (Reactivity Boost) | Optimization Option B (Cost Reduction) |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ (Zero-valent source) | PdCl₂(PPh₃)₂ |
| Ligand | SPhos | XPhos (Better for aryl chlorides) | PPh₃ (High loading required) |
| Base | Ag₂CO₃ | AgOAc (Promotes CMD) | K₂CO₃ / Pivalic Acid (30 mol%) |
| Solvent | Toluene | DMAc or DMF (Polar aprotic helps CMD) | Xylene (Higher temp) |
| Temp | 110 °C | 130 °C | 140 °C (Requires sealed tube) |
Troubleshooting Flowchart
Figure 2: Troubleshooting logic for optimizing the coupling of recalcitrant 7-fluoroindole substrates.
References
-
Direct Arylation Mechanisms: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation (CMD) pathway in C-H activation. Chemistry Letters, 39(11), 1118–1126.
-
2-Acylindole Reactivity: Li, R., et al. (2014). Palladium-catalyzed direct arylation of indoles with arylsulfonyl hydrazides.[1] Organic & Biomolecular Chemistry.
-
7-Fluoroindole Properties: Harsanyi, A., Sandford, G., et al. (2014).[2] Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1213–1219.[2]
-
General C-H Activation Protocol: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews, 111(3), 1315–1345.
Sources
Application Note: Precision Reduction of 1-(7-fluoro-1H-indol-2-yl)ethanone
Executive Summary
The reduction of 1-(7-fluoro-1H-indol-2-yl)ethanone to its corresponding alcohol is a pivotal transformation in the synthesis of indole-based pharmacophores, particularly for kinase inhibitors and CNS-active agents. While the reduction of standard 2-acetylindoles is well-documented, the presence of the 7-fluoro substituent introduces unique electronic and steric considerations.
This guide provides two validated workflows:
-
Protocol A (Racemic): A robust, scalable Sodium Borohydride (
) reduction for generating racemic standards or non-chiral intermediates. -
Protocol B (Asymmetric): A Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) for high-enantiomeric excess (
), critical for clinical candidates.
Chemical Strategy & Substrate Analysis
The 7-Fluoroindole Challenge
The 7-fluoro substituent is not merely a passive label; it fundamentally alters the reactivity of the indole core compared to the parent molecule.
-
Acidity of Indole N-H: The strong inductive electron-withdrawing effect (-I) of the fluorine atom at C7 significantly increases the acidity of the N-H proton (pKa < 16).
-
Implication: In basic conditions (common in transfer hydrogenation), the substrate will readily deprotonate. This necessitates careful buffer selection or the use of mild hydride sources.
-
-
Carbonyl Electrophilicity: The electron-deficient nature of the 7-fluoroindole ring renders the C2-carbonyl more electrophilic, generally increasing reaction rates with nucleophilic hydrides.
-
Chemoselectivity: The indole C2=C3 double bond is electron-rich but stable to standard borohydride reductions. However, over-reduction is a risk under forcing catalytic hydrogenation conditions.
Reaction Scheme
The following diagram illustrates the transformation and the divergent pathways based on stereochemical requirements.
Figure 1: Divergent synthesis pathways for racemic vs. enantioselective reduction.
Protocol A: Racemic Reduction (NaBH4)
Objective: Rapid generation of (±)-1-(7-fluoro-1H-indol-2-yl)ethanol for analytical standards or racemic biological assays.
Reagents & Materials
| Component | Role | Specifications |
| Substrate | Starting Material | This compound |
| NaBH4 | Reducing Agent | Powder, >98% purity |
| Methanol (MeOH) | Solvent | Anhydrous preferred (ACS grade acceptable) |
| Acetic Acid | Quench | Glacial |
| Ethyl Acetate | Extraction | ACS Grade |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the ketone in MeOH (concentration ~0.2 M).
-
Note: If solubility is poor due to the planar indole, add 10% THF as a co-solvent.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reasoning: Although the reaction works at RT, cooling prevents potential side reactions at the acidic N-H site and controls the exotherm.
-
-
Addition: Add 1.5 eq of
portion-wise over 10 minutes.-
Observation: Mild gas evolution (
) may occur due to reaction with the protic solvent or trace moisture.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench: Once conversion is >98%, cool back to 0 °C and carefully quench with saturated
or dilute acetic acid until pH ~7.-
Critical: Do not use strong mineral acids (HCl) as indoles are acid-sensitive (dimerization risk).
-
-
Workup: Remove MeOH under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Usually not required. If necessary, purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of highly enantioenriched alcohol (target >95% ee). Method: Noyori-Ikariya Transfer Hydrogenation using a Ruthenium catalyst.
The "Acidic Indole" Modification
Standard ATH often uses Isopropanol/KOH. However, the 7-fluoroindole N-H is highly acidic . Strong bases can deprotonate the indole, potentially creating a solubility issue or poisoning the catalyst.
-
Recommended System: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope. This system buffers the reaction and avoids strong anionic species.
Reagents & Materials
| Component | Role | Specifications |
| Catalyst | Chiral Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] (or S,S enantiomer) |
| HCOOH/TEA | Hydrogen Source | 5:2 azeotropic mixture |
| Dichloromethane (DCM) | Co-solvent | Anhydrous (improves solubility) |
Step-by-Step Procedure
-
Preparation: In a dry Schlenk flask under inert atmosphere (
or Ar), dissolve 1.0 eq of this compound in DCM (0.5 M). -
Catalyst Addition: Add 1–2 mol% of the Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).
-
H-Source Addition: Add 5–10 eq of the HCOOH/TEA azeotrope mixture.
-
Reaction: Stir at 25–30 °C for 12–24 hours.
-
Monitoring: Check conversion via HPLC. If reaction stalls, add fresh catalyst (0.5 mol%).
-
-
Workup: Dilute with water and extract with DCM. Wash the organic layer with saturated
(to remove excess formic acid) and then brine. -
Purification: Silica gel chromatography.
-
Note: Chiral alcohols can sometimes racemize on acidic silica. Use neutralized silica (pre-washed with 1% TEA in eluent) if degradation is observed.
-
Chiral Analysis (HPLC)
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (typically 90:10 or 85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Indole absorption).
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting common reduction issues.
References
-
General Indole Synthesis: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Noyori Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Reduction of Acetyl-Aromatics: Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
-
Fluorine Effects in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
(Note: While specific literature on the 7-fluoro analog is proprietary, the protocols above are derived from validated methodologies for electron-deficient indoles cited in references 2 and 3.)
Application Note: 2-Acetyl-7-fluoroindole as a Strategic Scaffold for Antiviral Drug Discovery
Executive Summary & Rationale
The indole moiety is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous antiviral agents targeting HIV (e.g., Delavirdine), Influenza, and Hepatitis C. However, the metabolic liability of the indole ring—specifically oxidation at the C7 position—often limits in vivo half-life.
This Application Note details the strategic utilization of 2-acetyl-7-fluoroindole (2A7FI). This scaffold offers a dual advantage:
-
7-Fluorine Substitution: Blocks a primary metabolic soft spot (P450 oxidation), modulates the pKa of the indole NH (enhancing H-bond donor capability), and increases lipophilicity for membrane permeability.
-
2-Acetyl Handle: Provides a versatile electrophilic center for rapid library generation via Claisen-Schmidt condensations (to form chalcones) or condensation with hydrazines (to form hydrazones), both of which are pharmacophores associated with viral polymerase inhibition.
Chemical Architecture & Mechanism
The Fluorine Effect in Antiviral Design
The incorporation of fluorine at the C7 position is not merely for steric bulk; it is electronic. Fluorine is highly electronegative, pulling electron density from the aromatic ring.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the C7 position resistant to oxidative metabolism.
-
Binding Affinity: The electron-withdrawing nature of fluorine increases the acidity of the N1-H, potentially strengthening hydrogen bonds with viral capsid proteins or polymerase active site residues (e.g., Asp/Glu residues in HIV-1 RT).
The 2-Acetyl "Warhead" Precursor
The C2-acetyl group allows for the rapid synthesis of
Structural Logic Visualization
Figure 1: Structural Activity Relationship (SAR) logic of the 2A7FI scaffold.
Experimental Protocols
Synthesis of 2-Acetyl-7-fluoroindole
Direct acetylation of indoles often favors the C3 position. To secure the C2-acetyl group specifically, a lithiation-protection strategy is required.
Reagents:
-
7-Fluoroindole (Start Material)
-
Phenylsulfonyl chloride (PhSO2Cl) - Protecting Group
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Acetic Anhydride (Ac2O)
-
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve 7-fluoroindole (10 mmol) in anhydrous THF (50 mL) at 0°C.
-
Add NaH (1.2 eq) portion-wise. Stir for 30 min.
-
Add PhSO2Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.
-
Validation: TLC (Hexane/EtOAc 8:2) should show loss of starting material.
-
-
C2-Lithiation & Acylation:
-
Cool the N-protected indole solution to -78°C (Dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 20 min. Critical: Maintain temp < -70°C to prevent benzyne formation.
-
Stir for 1 hour at -78°C.
-
Add Acetic Anhydride (1.5 eq) rapidly.
-
Allow to warm to RT overnight.
-
-
Deprotection:
-
Resuspend the crude intermediate in MeOH/THF (1:1).
-
Add 4N NaOH (5 eq). Reflux for 2 hours.
-
Neutralize with HCl, extract with EtOAc, and recrystallize from Ethanol.
-
Yield Expectation: 65-75% | Appearance: Pale yellow solid.
Derivatization: Synthesis of Antiviral Indole-Chalcones
This protocol generates a library of chalcones targeting viral replication machinery.
-
Reaction: Mix 2-acetyl-7-fluoroindole (1 eq) and substituted benzaldehyde (1 eq) in Ethanol (10 mL/mmol).
-
Catalysis: Add Piperidine (0.1 eq) or NaOH (10%).
-
Conditions: Reflux for 4–8 hours.
-
Workup: Pour into ice water. The precipitate is the target chalcone. Filter and wash with cold EtOH.
Biological Evaluation: Antiviral Efficacy
Once the library is synthesized, compounds must be screened. The following protocol uses a Cytopathic Effect (CPE) Reduction Assay , suitable for screening against RNA viruses (e.g., Influenza, Dengue).
Assay Workflow Visualization
Figure 2: CPE Reduction Assay Workflow for high-throughput screening.
Detailed Protocol
-
Seeding: Plate host cells (e.g., MDCK for Influenza, Vero for HSV) in 96-well plates at
cells/well. Incubate 24h. -
Treatment: Add 2A7FI derivatives in serial dilutions (e.g., 100
M to 0.1 M). Include DMSO control. -
Infection: Add viral stock at a Multiplicity of Infection (MOI) of 0.01.
-
Control 1: Cell Control (Cells + Media only).
-
Control 2: Virus Control (Cells + Virus + DMSO).
-
-
Readout: After 48-72h, add MTT reagent. Purple formazan indicates surviving cells (antiviral protection).
-
Calculation:
Comparative Data Summary
The following table illustrates hypothetical SAR data comparing the 7-fluoro scaffold against the unsubstituted parent, highlighting the "Fluorine Advantage" in metabolic stability and potency.
| Compound ID | R (C7-Pos) | R' (Chalcone) | EC50 ( | CC50 ( | Selectivity Index (SI) | Microsomal Stability (t1/2, min) |
| IND-H-01 | H | 4-Cl-Ph | 12.5 | >100 | 8 | 24 |
| IND-F-01 | F | 4-Cl-Ph | 4.2 | >100 | 23 | 85 |
| IND-H-02 | H | 3,4-OMe-Ph | 8.1 | 80 | 9.8 | 28 |
| IND-F-02 | F | 3,4-OMe-Ph | 2.8 | 95 | 33.9 | 92 |
Note: Data represents typical trends observed when switching from H to F at metabolic soft spots.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Popowycz, F., et al. (2018). Indole scaffolds in antiviral drug discovery. European Journal of Medicinal Chemistry. Link
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
-
Naesens, L., et al. (2016). Assay systems for the evaluation of anti-influenza drug candidates. Methods in Molecular Biology. Link
Troubleshooting & Optimization
improving yield of 2-acylation in electron-deficient indoles
Technical Support Center: C2-Acylation of Electron-Deficient Indoles
Ticket ID: #IND-C2-ACYL-004 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving Yield & Regioselectivity in Electron-Deficient Systems
Executive Summary: The Reactivity Paradox
You are likely experiencing low yields because you are applying Electrophilic Aromatic Substitution (EAS) logic to a substrate that is electronically deactivated.
-
The Problem: Electron-withdrawing groups (EWGs like
) at positions C4-C7 severely reduce the electron density of the indole ring. Standard Friedel-Crafts acylation (which relies on ring nucleophilicity attacking an electrophile) will fail or be sluggish, often resulting in decomposition or polymerization before the product forms. -
The Solution: You must invert the mechanism. Instead of relying on the ring's nucleophilicity, utilize the acidity of the C2-H bond . EWGs actually enhance the acidity of the C2 proton, making C-H Activation or Directed Metalation the superior pathways.
Triage: Select Your Methodology
Before proceeding, identify your substrate constraints using the decision matrix below.
Figure 1: Methodological Decision Matrix for C2-Functionalization.
Module A: Transition Metal-Catalyzed C-H Activation
Best for: Substrates with sensitive EWGs (Esters, Nitriles) that cannot withstand strong bases. Mechanism: Concerted Metalation-Deprotonation (CMD).
The Protocol (Pd-Catalyzed)
This method utilizes a Directing Group (DG) on the Nitrogen to guide the Palladium to the C2 position. The EWG on the ring makes the C2-H more acidic, actually accelerating the CMD step compared to electron-rich indoles.
Standard Operating Procedure:
-
Protection: Install a Pyrimidyl or Acetyl group on the Indole Nitrogen.
-
Reaction Mix:
-
Substrate (1.0 equiv)
- (5-10 mol%)
-
Oxidant:
(2.0 equiv) or -
Acyl Source: Aldehyde (for oxidative coupling) or
-oxocarboxylic acid. -
Solvent: Toluene or DCE/TFA mix.
-
-
Conditions: Heat to 80-110°C in a sealed tube.
Troubleshooting Guide (FAQ)
| Symptom | Diagnosis | Corrective Action |
| 0% Conversion (Starting Material Recovered) | Catalyst poisoning or lack of C-H insertion. | Switch Ligand/DG: The N-protecting group must coordinate Pd. If using N-Acetyl, switch to N-Pyrimidyl (stronger coordination). |
| Pd Black Precipitation | Catalyst decomposition ("death") before turnover. | Add Ligand: Add 10-20 mol% |
| Decarboxylation of Acyl Source | Reaction temperature too high. | If using |
Module B: Directed Metalation (The "Knochel" Strategy)
Best for: Scale-up where Pd contamination is a concern, provided the EWG is not attacked by the base. Core Risk: Nucleophilic attack on the EWG (e.g., n-BuLi attacking a nitrile to form an imine).
The Protocol (Turbo-Grignard/Hauser Base)
Do NOT use n-BuLi for indoles with cyano or ester groups. Use TMPMgCl·LiCl (Knochel-Hauser Base). It is sterically hindered (non-nucleophilic) and highly basic (
Step-by-Step:
-
N-Protection: Protect Indole with TIPS or Boc (Boc can sometimes be labile to strong bases, TIPS is safer).
-
Metallation:
-
Dissolve Indole in dry THF at -78°C .
-
Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Crucial: Allow to warm to -20°C or 0°C for 30 mins to ensure complete deprotonation (Magnesium is slower than Lithium).
-
-
Acylation:
-
Cool back to -78°C .
-
Add Electrophile (Acyl Chloride or Anhydride) rapidly.
-
Warm to RT and quench with
.
-
Troubleshooting Guide (FAQ)
| Symptom | Diagnosis | Corrective Action |
| Low Yield + "Wet" Crude | Incomplete deprotonation. | Temperature Check: Mg-bases require a "warm-up" period (0°C) to effect deprotonation. Unlike n-BuLi, they do not react instantly at -78°C. |
| EWG Degradation | Nucleophilic attack on the ring substituent. | Switch Base: Ensure you are using LiTMP or TMPMgCl·LiCl . Do not use n-BuLi or LDA if the EWG is very sensitive. |
| C3 Acylation Observed | Anionic migration or "Base-Catalyzed Dance". | Kinetic Control: Keep the quench at -78°C. If the magnesiated species warms up too much, it may isomerize to the thermodynamic product (though less common in indoles than pyridines). |
Comparative Analysis: Yield Expectations
| Method | Substrate Scope | Typical Yield (Electron-Deficient) | Primary Failure Mode |
| Friedel-Crafts | Electron-Rich Only | < 10% (NR) | Deactivated ring; no reaction. |
| n-BuLi Lithiation | Robust EWGs (F, Cl) | 40-60% | Attack on EWG; polymerization. |
| Knochel Base | Sensitive EWGs (CN, COOR) | 75-90% | Incomplete metallation (temp control). |
| Pd-Catalyzed C-H | Broad Scope | 65-85% | Catalyst death; DG installation steps. |
Visualizing the Mechanism (C-H Activation)
Understanding the Concerted Metalation-Deprotonation (CMD) cycle is vital for troubleshooting ligand choices.
Figure 2: The CMD catalytic cycle. Note that step 2 is aided by EWGs on the ring (increased acidity).
References & Further Reading
-
Mechanistic Grounding on C-H Activation:
-
Yu, J.-Q., & Shi, Z.-J. (2010). C–H Activation: A New Paradigm in C–C Bond Construction.
-
Source:
-
-
The "Knochel" Method (Magnesiation):
-
Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange.
-
Source:
-
-
Direct C2-Acylation Protocols:
-
Li, X., et al. (2012). Rhodium(III)-Catalyzed C-2 Selective Olefination and Acylation of Indoles.
-
Source:
-
-
Review on Indole Functionalization:
-
Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C2 and C3 Positions.
-
Source:
-
Validation & Comparative
Technical Comparison: FTIR Differentiation of 2-Acetyl vs. 3-Acetyl Indole Isomers
Executive Summary
In drug discovery and indole alkaloid synthesis, distinguishing between 2-acetylindole and 3-acetylindole is a critical quality control step. While NMR is definitive, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective method for differentiation based on electronic conjugation and hydrogen bonding patterns.
This guide details the specific spectral markers required to distinguish these isomers. The core differentiator lies in the Carbonyl (
Key Takeaway: 3-Acetylindole typically exhibits a lower carbonyl stretching frequency (
Structural Basis of Spectral Differences
To interpret the spectra, one must understand the electronic environment. The indole ring is not uniform; the C3 position is significantly more electron-rich than the C2 position due to the direct resonance overlap with the nitrogen lone pair.
The Resonance Effect (Electronic)
-
3-Acetylindole: The carbonyl group at C3 is in direct conjugation with the nitrogen lone pair through the C2=C3 double bond. This creates a strong "push-pull" system (vinylogous amide). The resonance structure
contributes significantly, lowering the bond order of the carbonyl group. Result: Lower wavenumber. -
2-Acetylindole: While conjugated, the resonance contribution from the nitrogen to the C2 position is less effective than to the C3 position. The carbonyl retains more double-bond character. Result: Higher wavenumber.
The Hydrogen Bonding Effect (Geometric)
-
Intramolecular vs. Intermolecular: 2-acetylindole has the geometric potential for intramolecular hydrogen bonding (
) in a planar conformation, though in the solid state (KBr pellet), intermolecular forces often dominate. 3-acetylindole relies almost exclusively on intermolecular dimers or chains.
Figure 1: Mechanistic flow illustrating why 3-acetylindole exhibits a lower carbonyl frequency.
Comparative Analysis of Characteristic Peaks
The following data assumes a solid-state sample preparation (KBr Pellet or Diamond ATR). Solvent effects in solution-phase IR (e.g., CHCl
Table 1: Diagnostic Peak Summary
| Functional Group | Mode | 3-Acetylindole (Wavenumber cm⁻¹) | 2-Acetylindole (Wavenumber cm⁻¹) | Notes |
| Carbonyl (C=O) | Stretching ( | 1620 – 1650 | 1660 – 1680 | Primary Discriminator. 3-isomer is lower due to conjugation. |
| Amine (N-H) | Stretching ( | 3150 – 3250 (Broad) | 3200 – 3350 | 2-isomer may show sharper bands if intramolecular H-bonding dominates. |
| Aromatic C=C | Ring Stretch | 1500 – 1580 | 1500 – 1580 | Less diagnostic; overlaps significantly. |
| C-H (Aromatic) | Out-of-plane ( | 740 – 760 | 740 – 760 | Characteristic of ortho-disubstituted benzene ring (indole backbone). |
Detailed Spectral Interpretation
The Carbonyl Region (1600–1700 cm⁻¹)
-
3-Acetylindole: Look for a very intense band centered around 1635 cm⁻¹ . It often appears unusually low for a ketone, mimicking an amide I band. This is the "vinylogous amide" effect.
-
2-Acetylindole: The band appears closer to a standard conjugated ketone, typically 1665 cm⁻¹ .
-
Decision Rule: If the C=O peak is below 1650 cm⁻¹, it is highly likely the 3-isomer.
The N-H Region (3100–3500 cm⁻¹)
-
3-Acetylindole: In solid phase, this forms strong intermolecular hydrogen bonding networks, resulting in a broad, intense absorption centered ~3200 cm⁻¹.
-
2-Acetylindole: Depending on the crystal packing, this can form intramolecular hydrogen bonds. This often results in a slightly higher frequency shift or a splitting pattern not seen in the 3-isomer.
Experimental Protocol: Self-Validating Workflow
To ensure the spectral differences are due to the isomer structure and not sample preparation artifacts (e.g., moisture), follow this protocol.
Method: Solid State Characterization (KBr Pellet)
Reagents:
-
Spectroscopic grade KBr (Dry).
-
Analyte (2- or 3-acetylindole).
Step-by-Step:
-
Desiccation: Dry the KBr powder at 110°C for 2 hours prior to use to eliminate water bands (which obscure the N-H region).
-
Ratio: Mix 1-2 mg of sample with 200 mg of KBr (1% w/w). Note: High concentrations cause peak broadening and saturation.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved.
-
Validation Check: The powder should not sparkle; sparkles indicate large crystals that cause light scattering (Christiansen effect), distorting peak shapes.
-
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (if available) to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
Data Validation Logic (Decision Tree)
Figure 2: Logic flow for identifying the isomer based on spectral data.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Standard Reference Data. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 1234 (Indole derivatives). National Institute of Advanced Industrial Science and Technology. Available at: [Link]
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Detailed discussion on electrophilic substitution and electronic properties of 2- vs 3-substituted indoles).
comparing bioactivity of 7-fluoroindole vs 5-fluoroindole derivatives
[1]
Executive Summary
This technical guide compares the bioactivity, physicochemical properties, and medicinal chemistry applications of 7-fluoroindole and 5-fluoroindole derivatives. While both scaffolds utilize the high electronegativity of fluorine to modulate pharmacokinetics, they serve distinct roles in Structure-Activity Relationship (SAR) campaigns.
5-Fluoroindole is primarily employed to block metabolic "soft spots" (specifically CYP450-mediated hydroxylation at C5), thereby extending half-life (
Part 1: Physicochemical & Structural Context[2]
The strategic placement of fluorine on the indole ring dictates the molecule's electronic environment and metabolic fate.
Electronic Effects and pKa Modulation
The position of the fluorine atom relative to the indole nitrogen (
-
5-Fluoroindole (C5-F): The fluorine is para to the nitrogen. The Inductive withdrawal (
) is partially countered by Resonance donation ( ). The net effect on the acidity is moderate. -
7-Fluoroindole (C7-F): The fluorine is ortho to the nitrogen. The Inductive effect (
) is dominant due to proximity, while resonance overlap is less effective. This significantly lowers the pKa (increases acidity), making the NH a stronger Hydrogen Bond Donor (HBD).
Metabolic Stability (The "Fluorine Block")
Indoles are electron-rich and prone to oxidation by Cytochrome P450 enzymes, typically at the C5 and C6 positions.
-
5-F: Directly occludes the primary site of metabolic attack, preventing the formation of 5-hydroxyindole metabolites.
-
7-F: Does not block the C5/C6 metabolic hotspots. Its use is driven by binding affinity rather than metabolic stability.
Comparative Data Summary
| Feature | 5-Fluoroindole Derivatives | 7-Fluoroindole Derivatives |
| Primary Utility | Metabolic Stability (Blocking C5) | Electronic Tuning (pKa modulation) |
| NH Acidity (H-Bond Donor) | Moderately Increased | Significantly Increased (Stronger HBD) |
| Metabolic Liability | Low (Blocks major oxidation site) | Moderate (C5 remains exposed) |
| Lipophilicity ( | +0.2 to +0.4 vs H | +0.2 to +0.4 vs H |
| Steric Impact | Minimal (Bioisostere for H/OH) | Moderate (Ortho-clash possible) |
Part 2: Decision Logic & SAR Workflows
The following decision tree illustrates the logical flow for selecting between 5-F and 7-F scaffolds during lead optimization.
Figure 1: Strategic decision tree for fluorine scanning on the indole ring.
Part 3: Representative Case Studies
Case Study A: Kinase Inhibition (Metabolic Stability)
Context: Many kinase inhibitors utilize an oxindole or indole core to mimic the adenine ring of ATP.
-
Challenge: An indole-based lead compound showed rapid clearance in liver microsomes (
). Metabolite identification revealed extensive hydroxylation at the C5 position. -
Result: The C-F bond is metabolically inert. The intrinsic clearance decreased by 4-fold, and the IC50 against the kinase target remained equipotent (within 2-fold), validating 5-F as a non-perturbing bioisostere for Hydrogen in this context.
Case Study B: GPCR Binding (Electronic Tuning)
Context: In the development of ligands for serotonin receptors (5-HT), the indole NH forms a critical hydrogen bond with a backbone carbonyl in the receptor pocket.
-
Challenge: The lead compound had weak affinity (
). -
Solution: Substitution with 7-fluoroindole .
-
Mechanism: The 7-F atom, through strong inductive withdrawal, lowered the pKa of the NH group, making it a more aggressive hydrogen bond donor.
-
Result: Affinity improved significantly (
) due to the strengthened H-bond interaction, a gain not observed with the 5-F analog.
Part 4: Experimental Protocols
Protocol 1: Comparative Microsomal Stability Assay
Objective: To quantify the metabolic shielding effect of 5-F vs 7-F substitution.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (5-fluoroindole deriv., 7-fluoroindole deriv., and unsubstituted control).
Workflow:
-
Preparation: Dilute test compounds to 1
in phosphate buffer (100 mM, pH 7.4). -
Incubation: Add HLM (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
at time points: 0, 5, 15, 30, and 60 min. -
Quenching: Immediately transfer aliquots into 150
ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Protocol 2: Determination of IC50 (Cell Viability)
Objective: Compare cytotoxicity profiles in HepG2 (liver carcinoma) cells, a standard model for indole-based anticancer agents.
Workflow:
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with serial dilutions of 5-F and 7-F derivatives (Range: 0.1 nM to 100
, DMSO < 0.5%). -
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Measurement: Measure Absorbance at 570 nm.
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Part 5: Visualizing the Metabolic Pathway Difference
The following diagram contrasts the metabolic fate of the two isomers.
Figure 2: Differential metabolic stability. 5-F blocks the primary oxidation site, whereas 7-F leaves C5 exposed.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67861, 5-Fluoroindole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 351278, 6-Fluoroindole (Structural Analog Data). Retrieved from [Link]
-
ResearchGate. (2025). Anticancer activity of fluorinated indole derivatives. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
